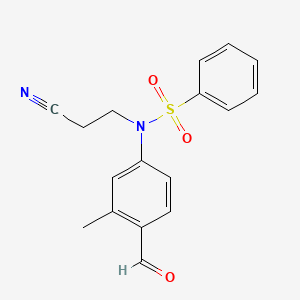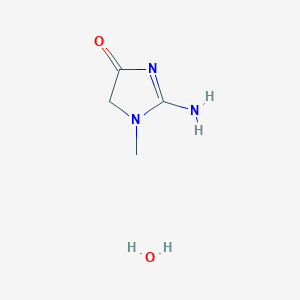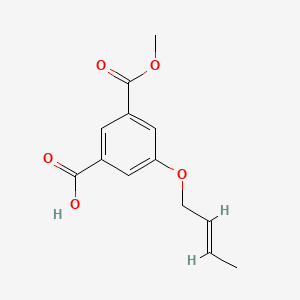
5-But-2-enyloxy-isophthalic acid monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-2-enyloxy-isophthalic acid monomethyl ester is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-But-2-enyloxy-isophthalic acid monomethyl ester typically involves the esterification of isophthalic acid derivatives. One common method is the selective esterification of the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group using methanol and a catalytic amount of thionyl chloride at room temperature . This method ensures high selectivity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-But-2-enyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ethers.
Scientific Research Applications
5-But-2-enyloxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-But-2-enyloxy-isophthalic acid monomethyl ester involves its interaction with various molecular targets. The ester and ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include ester hydrolysis and subsequent reactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisophthalic acid monomethyl ester: Similar in structure but contains a nitro group, which significantly alters its reactivity and applications.
Methyl 5-nitroisophthalate: Another ester derivative with different functional groups, leading to varied chemical behavior.
Uniqueness
5-But-2-enyloxy-isophthalic acid monomethyl ester is unique due to its combination of ester and ether functionalities, which provide a distinct set of chemical properties and reactivity patterns compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and industrial processes .
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/b4-3+ |
InChI Key |
XFCYEOGFGHWBEL-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Canonical SMILES |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
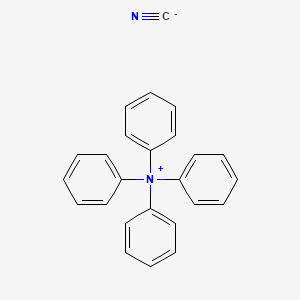
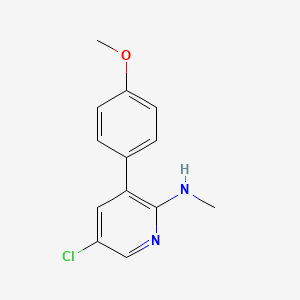
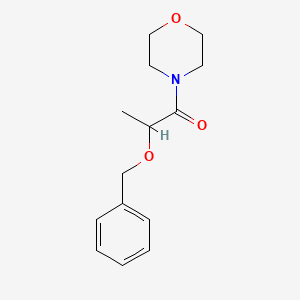
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

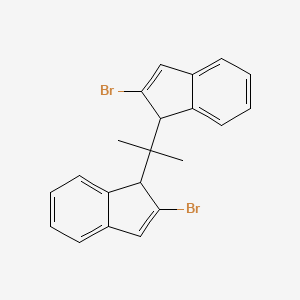
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
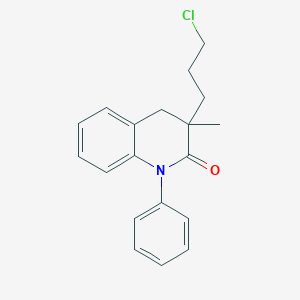
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
